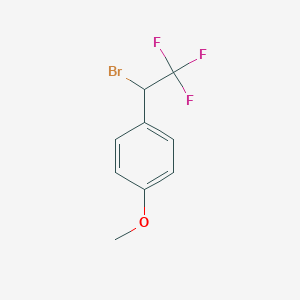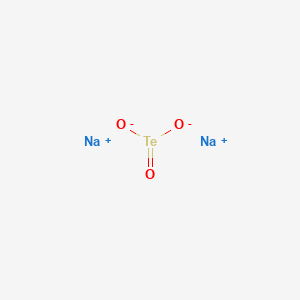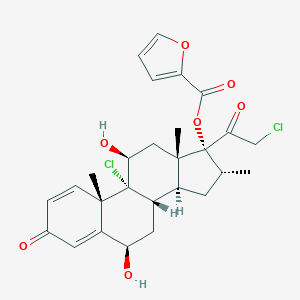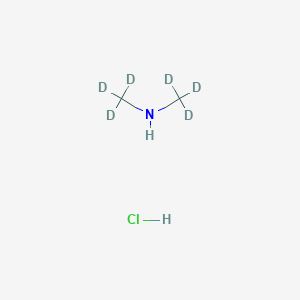
4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol involves electrooxidative chlorination processes and hetero-cyclization reactions. For instance, Uneyama et al. (1983) describe an electrooxidative double ene-type chlorination process for preparing related chloromethyl compounds in good yield (Uneyama et al., 1983). Additionally, compounds with structural similarities have been synthesized through reactions involving isothiocyanate and formic hydrazide (Yeo et al., 2019).
Molecular Structure Analysis
Molecular structure characterization often involves spectroscopic methods and crystallography. Evecen et al. (2018) utilized FT-IR, 1H NMR, and 13C NMR spectroscopy, along with quantum chemical calculations, to analyze the molecular structure of a similar compound, highlighting the compound's vibrational frequencies and electronic behavior (Evecen et al., 2018).
Chemical Reactions and Properties
The reactivity of compounds in this class can be diverse, with photogeneration and arylation being notable reactions. Protti et al. (2004) explored the photochemistry of chlorophenol derivatives, leading to reductive dehalogenation and the formation of aryl cations, which react with pi nucleophiles to give arylated products (Protti et al., 2004).
Physical Properties Analysis
Physical properties such as crystal structure and solubility are essential for understanding a compound's behavior under different conditions. Nowell et al. (1982) performed a single-crystal X-ray structure determination of a closely related compound, revealing significant details about its conformation and interactions within the crystal lattice (Nowell et al., 1982).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are influenced by the molecular structure. Studies like those conducted by Bekircan et al. (2008), which investigated the antioxidant and antiradical activities of triazole derivatives, provide insights into the chemical functionality and potential applications of such compounds (Bekircan et al., 2008).
Wissenschaftliche Forschungsanwendungen
Photophysics and Photochemistry
The photophysics and photochemistry of azole fungicides, including compounds like triadimefon and triadimenol, which are closely related to 4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol, have been extensively studied. These studies focus on understanding the behavior of these compounds under light, which is crucial for their effectiveness and environmental impact. The excited singlet states and photodegradation products of these compounds have been identified, providing insights into their stability and transformation under various conditions (Silva et al., 2001).
Photodegradation Studies
The photodegradation of these fungicides, including compounds similar to 4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol, has been studied in different solvents. This research is crucial for understanding how these compounds break down in the environment, particularly under the influence of light. The rate of photodegradation and the formation of various photoproducts in different solvents follow first-order rate kinetics, which is important for predicting their behavior in agricultural settings (Nag & Dureja, 1997).
Crystal Structure Analysis
Studies on the crystal structures of fungicidal azolylmethanes, including compounds related to 4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol, reveal important details about their molecular configuration. Understanding these structures is essential for developing more effective fungicides and for predicting their interaction with biological targets (Anderson et al., 1984).
Dielectric Properties
Research on the dielectric properties of coordination compounds with organic pesticides as ligands, including 4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol, explores their potential applications beyond fungicides. These properties are significant for various industrial applications, including electronics and materials science (Yang, 2006).
Eigenschaften
IUPAC Name |
4-(4-chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-14(2,7-19)12(20)13(18-9-16-8-17-18)21-11-5-3-10(15)4-6-11/h3-6,8-9,12-13,19-20H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTVUDQTJZNYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenoxy)-1-(1,2,4-triazol-1-yl)-3,3-dimethyl-butane-2,4-diol | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

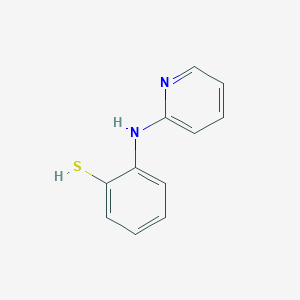
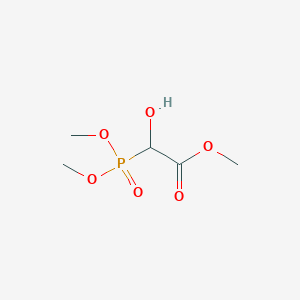
![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide](/img/structure/B32455.png)
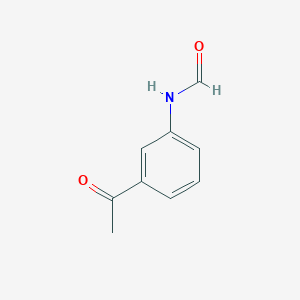
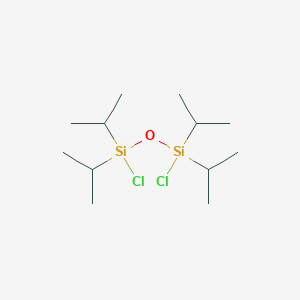
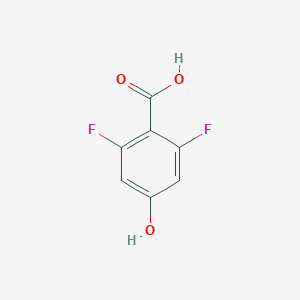
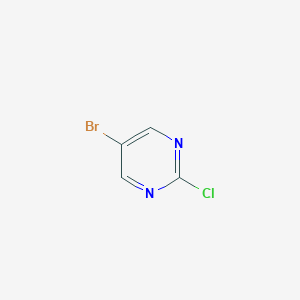
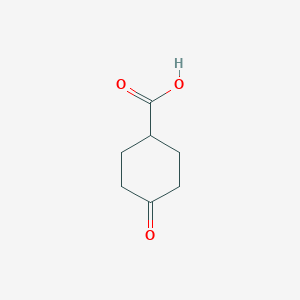
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)

